molecular formula C18H30O3 B12761417 (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid CAS No. 81325-65-7

(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid

Cat. No.: B12761417
CAS No.: 81325-65-7
M. Wt: 294.4 g/mol
InChI Key: ILSZLGCGBGSHFR-CGLYFWTESA-N
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Description

(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid is a bioactive oxylipin belonging to the class of organic compounds known as linoleic acids and derivatives . This long-chain hydroxy fatty acid, with the molecular formula C18H30O3 and an average molecular weight of 294.43 g/mol, features a unique triene structure with specific Z, Z, E double bond geometry at the 9-, 12-, and 14-positions, and a hydroxyl group at carbon 16 . This compound is of significant interest in dermatological and cell biology research due to its potent inhibitory effects on melanogenesis. Scientifically documented as Corchorifatty acid B (CFAB) when isolated from Melissa officinalis L., it specifically decreases cellular melanin in both human melanocytes and mouse melanoma B16 cells . Its unique mechanism of action involves inducing the rapid degradation of tyrosinase, a key enzyme in melanin production. Unlike other hypopigmentation agents, CFAB-induced tyrosinase degradation is not halted by proteasomal or lysosomal inhibitors but is effectively impeded by brefeldin A, suggesting the decrease occurs in post-Golgi compartments through a novel, distinct pathway . This makes it a valuable research tool for investigating alternative protein degradation mechanisms and developing new approaches to skin pigment regulation. The compound is provided as a high-purity analytical standard for research purposes. It is intended for use in cell-based assays, mechanistic studies on tyrosinase regulation, and the investigation of specialized oxylipin signaling pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material in accordance with their institution's laboratory safety protocols for biochemical compounds.

Properties

CAS No.

81325-65-7

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(9Z,12Z,14E)-16-hydroxyoctadeca-9,12,14-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h3,5,9,11,13,15,17,19H,2,4,6-8,10,12,14,16H2,1H3,(H,20,21)/b5-3-,11-9-,15-13+

InChI Key

ILSZLGCGBGSHFR-CGLYFWTESA-N

Isomeric SMILES

CCC(/C=C/C=C\C/C=C\CCCCCCCC(=O)O)O

Canonical SMILES

CCC(C=CC=CCC=CCCCCCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Substrate Preparation : ALA (≥95% purity) is dissolved in borate buffer (pH 9.0) and emulsified with Tween-20.
  • Enzymatic Oxidation : Recombinant α-linolenic acid 16(S)-lipoxygenase is added, and the mixture is incubated at 25°C for 30 minutes. The reaction produces 16(S)-hydroperoxy-9Z,12Z,14E-octadecatrienoic acid (16-HPOTE).
  • Reduction : Sodium borohydride (NaBH₄) reduces the hydroperoxide to the corresponding alcohol, yielding (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid.

Optimization Parameters:

Parameter Optimal Value Impact on Yield
pH 8.5–9.5 Maximizes enzyme activity
Temperature 20–25°C Prevents denaturation
Reaction Time 20–40 minutes Balances conversion and side reactions

Characterization :

  • UV-Vis : λmax at 234 nm (conjugated diene).
  • NMR : δ 4.24 ppm (H16, hydroxyl-bearing methine).
  • HRMS : [M−H]⁻ at m/z 293.2114 (C18H30O3).

Chemical Synthesis via Controlled Oxidation

Linolenic acid derivatives undergo regioselective oxidation and isomerization to achieve the desired structure.

Protocol:

  • Epoxidation : 9Z,12Z,15Z-octadecatrienoic acid is treated with meta-chloroperbenzoic acid (mCPBA) to form a 14,15-epoxide intermediate.
  • Acid-Catalyzed Isomerization : The epoxide is heated with p-toluenesulfonic acid (PTSA) in toluene at 80°C, inducing double-bond migration to 12Z,14E configuration.
  • Hydroxylation : Ozone cleavage followed by reductive workup with zinc/acetic acid introduces the C16 hydroxyl group.

Critical Reaction Conditions:

Step Reagents/Conditions Yield (%)
Epoxidation mCPBA, CH₂Cl₂, 0°C 65–70
Isomerization PTSA, toluene, 80°C, 2 hours 50–55
Hydroxylation O₃, then Zn/HOAc 30–40

Challenges :

  • Isomerization side products (e.g., 14E→12E) require HPLC purification (C18 column, acetonitrile/water gradient).
  • Over-oxidation at C9 or C13 positions necessitates strict temperature control.

Biosynthetic Pathway in Plant Systems

In maca (Lepidium meyenii), the compound forms via:

  • LOX-Catalyzed Oxidation : Linoleic acid → 9-hydroperoxy-10E,12Z-octadecadienoic acid.
  • Reduction and Isomerization : Glutathione peroxidase converts hydroperoxide to 9-hydroxy-10E,12Z-octadecadienoic acid, followed by double-bond migration.
  • β-Oxidation : Elongation and oxidation at C16 produce the trienoic backbone.

Key Enzymes :

  • Lipoxygenase (LOX1)
  • Hydroxy fatty acid dehydrogenase

Analytical and Purification Techniques

Method Conditions Purpose
HPLC-PDA C18 column, 0.1% acetic acid/acetonitrile Quantification (LOD: 0.1 μg/mL)
LC-MS/MS ESI⁻, 20 eV collision energy Structural confirmation
Prep-TLC Hexane/ethyl acetate (3:1) Isolation of ≥95% purity

Stability Considerations :

  • Store at −80°C under nitrogen to prevent autoxidation.
  • Avoid prolonged exposure to light (UV-induced isomerization).

Comparative Analysis of Methods

Metric Enzymatic Chemical Biosynthetic
Yield 60–75% 30–40% 0.1–1% (in planta)
Purity ≥90% 70–85% Variable
Scalability Moderate Low Not feasible
Environmental Impact Low (aqueous) High (solvents) N/A

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters, ethers, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and alcohols are used under acidic or basic conditions.

Major Products

    Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.

    Reduction: Saturated fatty acids and alcohols.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. For example, in the treatment of sickle cell anemia, it is believed to improve red blood cell flexibility and reduce sickling by interacting with membrane lipids and proteins .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid, emphasizing differences in functional groups, stereochemistry, and bioactivity:

Compound Name Structural Features Source Key Bioactivities Reference
(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid C₁₈H₃₀O₃; 9Z,12Z,14E double bonds; 16-hydroxy group Plantago depressa, Dendropanax morbifera Anti-inflammatory (NO inhibition, IC₅₀: 7.64 µM); Lipoxygenase inhibition; Correlated with birth weight
(9Z,12Z,14E)-16-Oxo-octadecatrienoic acid (11) C₁₈H₂₈O₃; 9Z,12Z,14E double bonds; 16-keto group Plantago depressa Antimicrobial screening (activity not confirmed)
(10Z,12E,14Z)-9,16-Dioxo-octadecatrienoic acid (12) C₁₈H₂₆O₄; 10Z,12E,14Z double bonds; 9,16-diketo groups Plantago depressa No significant anti-inflammatory activity
Linoleic acid (13) C₁₈H₃₂O₂; 9Z,12Z double bonds; no hydroxyl/keto groups Ubiquitous in plants Anti-inflammatory (IC₅₀: 13.08 µM); Precursor for prostaglandins
(9R,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid (5) C₁₈H₃₂O₃; 9R-hydroxyl; 10E,12Z double bonds Calonyction muricatum Anti-inflammatory (IC₅₀: 0.97 µM)
(9Z,11E)-13-Hydroxy-9,11-octadecadienoic acid (5) C₁₈H₃₂O₃; 13-hydroxyl; 9Z,11E double bonds Ehretia dicksonii Anti-inflammatory (63% edema inhibition at 500 µg); Lipoxygenase inhibition
(6Z,9Z,12Z)-Octadecatrienoic acid (γ-linolenic acid) C₁₈H₃₀O₂; 6Z,9Z,12Z double bonds; no hydroxyl group Marine algae, plant oils Anti-inflammatory (reduces pulmonary inflammation)
9(S),16(S)-Dihydroxy-10E,12Z,14E-octadecatrienoic acid C₁₈H₃₀O₄; 9S,16S-dihydroxy; 10E,12Z,14E double bonds Synthetic/biological pathways Role in lipid signaling (e.g., lipoxins)

Key Structural and Functional Differences

Position of Hydroxyl/Ketone Groups: The target compound’s 16-hydroxyl group distinguishes it from analogues like compound 11 (16-keto) and compound 12 (9,16-diketo). Hydroxylation at C16 enhances anti-inflammatory activity compared to non-hydroxylated variants (e.g., linoleic acid) . In contrast, compound 5 (9R-hydroxyl) and compound 13 (13-hydroxyl) exhibit varied bioactivity profiles due to hydroxyl positioning .

Double Bond Configuration: The 9Z,12Z,14E configuration in the target compound contrasts with the 10Z,12E,14Z arrangement in compound 12, which lacks bioactivity despite similar chain length . γ-Linolenic acid (6Z,9Z,12Z) shows distinct anti-inflammatory mechanisms due to its n-6 polyunsaturated structure .

Stereochemical Variations: Enantiomers like 9(S),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid (vs. 9R,16R) demonstrate stereospecific roles in lipid mediators, affecting receptor binding and signaling .

Biological Activity

(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid, also known as (9Z,12Z,14E)-16-hydroxyoctadeca-9,12,14-trienoate, is a derivative of linoleic acid and belongs to the class of polyunsaturated fatty acids (PUFAs). This compound has garnered attention due to its potential biological activities and effects on human health.

Chemical Structure and Properties

  • Chemical Formula : C18H30O3
  • Molecular Weight : 294.43 g/mol
  • CAS Number : 81325-65-7
  • IUPAC Name : (9Z,12Z,14E)-16-hydroxyoctadeca-9,12,14-trienoic acid

The compound possesses multiple double bonds in its carbon chain, which are characteristic of PUFAs. Its structure allows it to participate in various biochemical pathways.

Anti-inflammatory Effects

Research indicates that (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid may exhibit anti-inflammatory properties. It is believed to modulate inflammatory responses by influencing the production of eicosanoids from arachidonic acid (AA). These eicosanoids play a crucial role in mediating inflammation and pain responses in the body.

Case Study: Inflammation in Cell Cultures

A study examining the effects of various fatty acids on macrophages showed that supplementation with α-linolenic acid (ALA) led to significant changes in oxylipin profiles. This suggests that derivatives like (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid could similarly affect inflammatory pathways by altering the metabolism of ALA and its derivatives .

Antioxidant Activity

The antioxidant capacity of (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid has been evaluated through various assays. These studies suggest that this compound can scavenge free radicals and potentially reduce oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 Value (µg/mL)
(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid78.545
α-Linolenic Acid82.040
Butylated Hydroxytoluene (BHT)90.020

Note: Values are indicative based on comparative studies .

Cardiovascular Health

There is emerging evidence suggesting that PUFAs can positively influence cardiovascular health by improving lipid profiles and reducing markers of inflammation. The specific role of (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid in these processes remains an area for further investigation.

The biological activities of (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid can be attributed to several mechanisms:

  • Modulation of Eicosanoid Production : By influencing the metabolism of fatty acids like ALA and AA.
  • Scavenging Free Radicals : Reducing oxidative stress via antioxidant mechanisms.
  • Regulation of Gene Expression : Potentially affecting genes involved in inflammation and lipid metabolism.

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms by which (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid exerts its biological effects. Research should focus on:

  • Longitudinal studies assessing its impact on chronic inflammatory conditions.
  • Clinical trials to evaluate its efficacy in improving cardiovascular health.
  • Mechanistic studies to understand its role in metabolic pathways.

Q & A

Q. What natural sources yield this compound, and how is it extracted?

  • Methodology : The compound is found in marine algae (e.g., Acrosiphonia coalita) and terrestrial plants (e.g., Ehretia dicksonii). Extraction typically involves methanol or ethanol solvents under reflux, followed by fractionation using silica gel chromatography. Polar fractions are further purified via reverse-phase HPLC, as described in metabolomic profiling of marine seaweed and plant extracts .

Q. How is the compound quantified in biological samples?

  • Methodology : Utilize ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). Calibrate with synthetic standards, and employ isotope-labeled internal controls (e.g., deuterated analogs) to account for matrix effects. Correlation analyses in twin-twin transfusion syndrome studies used this approach to link metabolite levels with clinical parameters like birth weight .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biosynthetic pathway data for related hydroxy fatty acids?

  • Methodology : Conduct deuterium-labeled precursor feeding experiments (e.g., 9Z,12Z,15Z-18:acid) followed by GC-MS analysis to track incorporation rates. For example, studies on Erannis bajaria pheromone biosynthesis revealed inconsistencies in precursor utilization, highlighting the need for comparative pathway analysis across species and tissue types .

Q. How does the compound modulate inflammatory responses at the molecular level?

  • Methodology : Evaluate inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes using in vitro assays. In Ehretia dicksonii, the compound showed dose-dependent LOX inhibition (IC₅₀ ~10 µg/ml), comparable to control drugs like tiliroside. Mechanistic studies should combine enzyme kinetics with molecular docking simulations to identify binding motifs .

Q. What explains the negative correlation between this compound and genes like CYP1A1 in bovine rumen epithelial cells?

  • Methodology : Perform transcriptome-metabolome association analysis. In bovine studies, the compound’s negative correlation with CYP1A1 and FAM89B suggests involvement in PPAR signaling or α-linolenic acid metabolism. Validate via CRISPR/Cas9 knockout models to assess regulatory effects on lipid oxidation pathways .

Methodological Challenges & Data Interpretation

Q. How should researchers address low incorporation rates of labeled precursors in biosynthetic studies?

  • Recommendations : Optimize isotope labeling protocols (e.g., pulse-chase experiments) and use high-sensitivity MS detectors. In cases where 9Z,12Z,15Z-18:acid incorporation failed, alternative pathways (e.g., β-oxidation or chain-shortening) should be explored, as seen in pheromone biosynthesis studies .

Q. What statistical approaches are suitable for analyzing metabolomic correlations with clinical outcomes?

  • Methodology : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify significant metabolites. For birth weight correlations (R = -0.313, p = 0.049), use false discovery rate (FDR) correction to account for multiple comparisons. Pathway enrichment tools like KEGG mapper can contextualize findings within lipid metabolism networks .

Safety & Handling

Q. What precautions are advised for handling this compound in laboratory settings?

  • Guidelines : While not classified as hazardous under EU Regulation 1272/2008, follow general lab safety protocols: use gloves, avoid inhalation of aerosols, and store in sealed containers at -20°C. Refer to safety data sheets for analogous hydroxy fatty acids, which emphasize minimizing dust formation .

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